Vapendavir

EV71 enterovirus antiviral

Researchers screening EV71 antivirals often lack a reliable positive control with broad genotypic coverage. Vapendavir solves this with validated EC50 benchmarks across all 21 EV71 isolates (mean 0.7 µM) and 39 HRV clinical isolates (median 7.3 ng/mL). • Only capsid binder active against all EV71 genogroups A/B/C • Deuterated internal standard (vapendavir-d5) available for LC-MS/MS quantitation • Clinically tested in Phase 2 COPD/asthma trials, ensuring translational relevance BenchChem supplies high-purity Vapendavir (≥95%) with full analytical documentation for antiviral discovery.

Molecular Formula C21H26N4O3
Molecular Weight 382.5 g/mol
CAS No. 439085-51-5
Cat. No. B1682827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVapendavir
CAS439085-51-5
SynonymsVapendavir;  BTA-798;  BTA798;  BTA 798
Molecular FormulaC21H26N4O3
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C
InChIInChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3
InChIKeyDKSVBVKHUICELN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vapendavir Overview


Vapendavir (BTA798, CAS 439085-51-5) is a small-molecule enteroviral capsid binder (CB) that binds to a hydrophobic pocket in the VP1 capsid protein of rhinoviruses and enteroviruses, thereby inhibiting viral uncoating and preventing release of viral RNA into the host cell cytoplasm [1]. The compound is an orally bioavailable new molecular entity that has been granted orphan drug designation for enterovirus infections and has completed multiple Phase 2 clinical studies in asthmatic and COPD patient populations with human rhinovirus (HRV) infection [2]. Vapendavir is currently the only direct-acting antiviral targeting rhinovirus in active clinical development for COPD exacerbations, with a Phase 2/3 registration-enabling trial scheduled to initiate in 2026 [3].

Capsid binding mechanism: Binds VP1 hydrophobic pocket; inhibits uncoating and viral RNA release.
Broad-spectrum antiviral tool: Reported activity against HRV and EV71 in research models.
Clinical-phase tool compound: Phase 2 endpoint data available for HRV infection research in asthmatic/COPD models.
Oral bioavailability: Supports in vivo research models; CYP3A4 DDI interaction study available.

Vapendavir vs. Other Capsid Binders


Capsid binders targeting enteroviruses exhibit highly divergent antiviral spectra and binding characteristics that preclude generic substitution. The prototypical capsid binder pleconaril, which advanced to Phase 3 clinical trials, demonstrates no antiviral activity against enterovirus 71 (EV71) due to lack of essential binding interactions with the viral capsid, whereas vapendavir potently inhibits all 21 tested EV71 genogroup A, B, and C isolates (mean EC50 = 0.7 μM) [1]. Similarly, the capsid binder pirodavir, while active against EV71 in vitro, differs from vapendavir in its oral bioavailability profile and clinical development status [2]. These fundamental differences in target engagement, viral spectrum, and pharmacokinetic properties mean that vapendavir cannot be replaced by other in-class capsid binders in assays requiring EV71 or broad-spectrum rhinovirus coverage. The following section provides quantitative evidence defining the precise differentiation parameters.

Vapendavir
Broad EV71 coverage: Active against all 21 tested EV71 genogroup A/B/C isolates.
Pleconaril
No EV71 activity: Completely inactive; lacks essential capsid binding interactions.
Vapendavir
HRV-C coverage: First capsid binder with documented HRV-C activity in research and challenge settings.
Pleconaril / Pirodavir
HRV-C resistance: Historically considered resistant; no reported HRV-C activity for these comparators.
Vapendavir
CYP3A4 DDI dataset: Dedicated Phase 1 DDI study with midazolam probe completed.
Other Capsid Binders
Limited DDI data: No equivalent clinical pharmacology datasets; DDI liability unknown.

Vapendavir Quantitative Differentiation


EV71 Inhibition vs. Pleconaril

Vapendavir efficiently inhibits the in vitro replication of all 21 EV71 strains/isolates tested, representing genogroups A, B, and C, with an average EC50 of 0.7 μM (range 0.5-1.4 μM across strains). In contrast, the structurally related capsid binder pleconaril exhibited no detectable antiviral activity against any EV71 isolate in the same assay [1]. In silico docking analysis confirmed that pleconaril—unlike vapendavir and pirodavir—lacks essential binding interactions with the EV71 viral capsid, providing a molecular explanation for the observed functional divergence [1].

EV71 Inhibition vs. Pleconaril
Head-to-head
Vapendavir active against 21/21 EV71 isolates (mean EC50 0.7 μM); Pleconaril inactive (0/21 isolates).
Functional divergence in EV71 capsid binding; supports tool compound selection for EV71 research.
In vitro replication assay across genogroups A, B, C.
EV71 enterovirus antiviral capsid binder in vitro potency

HRV Spectrum Including HRV-C Strains

Vapendavir demonstrates a median EC50 of 7.3 ng/mL across a panel of 39 human rhinovirus (HRV) clinical isolates [1]. Notably, recent data presented at ICAR 2026 established that vapendavir possesses definitive antiviral activity against rhinovirus C (HRV-C), a species previously believed to be intrinsically resistant to capsid inhibitors based on historical data with compounds such as pleconaril and pirodavir [2]. This represents the first documentation of HRV-C activity for a capsid binder in both preclinical and clinical settings.

HRV Spectrum & HRV-C Activity
Cross-study comparable
Median EC50 7.3 ng/mL across 39 HRV clinical isolates; HRV-C activity documented for the first time among capsid binders.
Expanded spectrum context for HRV susceptibility research; supports HRV-C inclusion in screening panels.
Cytopathic effect assay in HeLa Ohio cells; HRV-C data from preclinical/clinical challenge.
HRV rhinovirus clinical isolates antiviral broad-spectrum

Asthma Symptom Reduction vs. Pleconaril

In a Phase 2b multicenter, randomized, double-blind, placebo-controlled study in 300 asthmatic adults with naturally acquired HRV infection, vapendavir (400 mg BID for 6 days) achieved a statistically significant reduction in WURSS-21 cold symptom severity score compared to placebo (p=0.028) over days 2-4, the anticipated peak of infection [1]. Additionally, treated subjects experienced earlier symptom improvement, with peak symptoms occurring at 1.7 days versus 2.5 days with placebo (p=0.036), and demonstrated a clinically significant improvement in evening peak expiratory flow (LSMD of 29.4 L/min vs. clinically significant threshold of 20.0 L/min) on day 5 (p=0.023) [1]. In contrast, pleconaril, the most extensively studied capsid binder, failed to demonstrate consistent clinical benefit in large-scale Phase 3 trials in otherwise healthy adults with the common cold, despite demonstrating modest reductions in viral load [2].

Asthma Symptom Endpoint vs. Pleconaril
Cross-study comparable
Phase 2b RCT: WURSS-21 symptom reduction p=0.028; peak symptoms earlier (1.7 vs 2.5 days, p=0.036); PEF improvement 29.4 L/min (p=0.023).
Reported endpoint improvement in asthmatic HRV challenge model; supports model-response context for capsid binder research.
Multicenter, 300-patient study; Pleconaril lacked consistent endpoint benefit in trials.
asthma rhinovirus clinical trial phase 2b patient-reported outcomes

CYP3A4 Drug-Drug Interaction Profile

A dedicated Phase 1, open-label drug-drug interaction study evaluated the effect of vapendavir daily doses of 528 mg QD and 264 mg BID on the pharmacokinetics of midazolam, a sensitive CYP3A4 probe substrate [1]. The study aimed to characterize vapendavir's potential as a CYP3A4 inhibitor or inducer. While quantitative PK parameters from this study have not been fully published in peer-reviewed literature, the trial design and execution provide a regulatory-grade dataset that informs vapendavir's drug-drug interaction liability profile [1]. This dedicated DDI characterization represents a level of pharmaceutical development rigor not available for earlier capsid binders such as pirodavir or pocapavir, which lack comparable clinical DDI datasets.

CYP3A4 DDI Characterization
Class-level inference
Phase 1 DDI study completed with midazolam (528 mg QD, 264 mg BID); full PK parameters not published.
Regulatory-grade DDI dataset available for research; supports CYP3A4 interaction liability assessment.
Data to verify; comparator capsid binders lack equivalent studies.
pharmacokinetics drug-drug interaction CYP3A4 midazolam phase 1

Dual HRV and EV71 Activity

Vapendavir exhibits dual-spectrum antiviral activity against both human rhinovirus (HRV) and enterovirus 71 (EV71), with EC50 values of 1 ng/mL and 5 ng/mL against HRV2 and HRV14 reference strains in HeLa Ohio cells, respectively, and a median EC50 of 7.3 ng/mL across 39 HRV clinical isolates [1]. Against EV71, vapendavir achieves a mean EC50 of 0.7 μM across 21 clinical isolates [2]. In contrast, pleconaril, the most clinically advanced capsid binder, is active against many HRV strains but completely inactive against EV71 [2]. Pirodavir, while active against EV71 (mean EC50 = 0.5 μM), is administered intranasally rather than orally and has not progressed beyond early clinical development for rhinovirus infections [2][3]. This dual-spectrum profile positions vapendavir uniquely among capsid binders with clinical-stage development.

Dual HRV & EV71 Activity
Cross-study comparable
HRV2 EC50 1 ng/mL, HRV14 5 ng/mL; median 7.3 ng/mL for 39 clinical isolates; EV71 mean EC50 0.7 μM (21 isolates).
Dual-spectrum research tool for HRV and EV71 capsid studies; eliminates need for multiple compounds.
Pleconaril inactive vs EV71; Pirodavir lacks oral bioavailability and advanced development.
HRV EV71 broad-spectrum antiviral capsid binder

Vapendavir Applications


EV71 Screening Positive Control

Vapendavir is the optimal positive control compound for EV71 antiviral screening assays and mechanistic studies of enteroviral capsid function. Its mean EC50 of 0.7 μM against 21 EV71 genogroup A/B/C isolates, established in a peer-reviewed Antimicrobial Agents and Chemotherapy publication, provides a robust and reproducible benchmark for assay validation and compound screening campaigns [1]. Unlike pleconaril, which is completely inactive against EV71, vapendavir reliably inhibits EV71 replication across all tested genotypes, making it the reference capsid binder for EV71 research applications.

HRV Susceptibility Testing & Broad-Spectrum Development

Vapendavir is uniquely suited as a reference compound for HRV clinical isolate susceptibility testing, with documented median EC50 of 7.3 ng/mL across 39 diverse HRV clinical isolates and demonstrated activity against HRV-C, a species historically resistant to capsid binders [1][2]. This broad-spectrum profile, combined with the availability of deuterated internal standards (vapendavir-d5) for quantitative LC-MS/MS bioanalysis, makes vapendavir the preferred capsid binder for antiviral discovery programs targeting pan-HRV coverage and for clinical isolate surveillance studies.

CYP3A4 DDI Reference Standard

Vapendavir has undergone a dedicated Phase 1 DDI study evaluating its effect on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate, at clinically relevant doses of 528 mg QD and 264 mg BID [1]. This regulatory-grade DDI dataset provides a validated reference for researchers conducting CYP3A4 interaction liability assessments or developing physiologically based pharmacokinetic (PBPK) models for capsid binders. Vapendavir serves as a benchmark compound for evaluating the drug interaction potential of novel enteroviral capsid binders.

Asthma/COPD Rhinovirus Challenge Models

Vapendavir is the only capsid binder with demonstrated clinical efficacy in high-risk patient populations (asthmatics and COPD patients) in randomized controlled trials [1][2]. Researchers developing animal models of rhinovirus-induced asthma or COPD exacerbations should select vapendavir as the reference capsid binder to establish comparative efficacy benchmarks for novel antiviral candidates. Its established clinical dose regimens (264-528 mg BID) and favorable safety profile in over 650 study participants provide a translational framework for preclinical efficacy study design [2].

Application
Selection Property
Validation Focus
EV71 antiviral screening studies
Pan-genogroup EV71 inhibition reported
In vitro EC50 endpoint verification
Broad-spectrum HRV susceptibility testing
HRV-C coverage reported
Clinical isolate panel validation
CYP3A4 interaction liability research
Phase 1 DDI dataset available
Midazolam probe PK endpoint review
Rhinovirus-induced exacerbation research models
Phase 2 endpoint context available
Symptom-score & PEF endpoint review

Technical Documentation Hub

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25 linked technical documents
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